Cas no 148183-93-1 (Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)-)
148183-93-1 structure
Product Name:Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)-
CAS No:148183-93-1
MF:C13H17NO4
MW:251.278383970261
CID:143038
PubChem ID:809046
Update Time:2025-04-19
Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)-
- 2-(4-methoxyphenoxy)-1-morpholin-4-ylethanone
- 2-(4-Methoxy-phenoxy)-1-morpholin-4-yl-ethanone
- 4-[(4-methoxyphenoxy)acetyl]morpholine
- Oprea1_039035
- Z19806364
- MLS-0035827.P002
- AB00086140-01
- 148183-93-1
- MLS000106876
- CHEMBL237442
- HMS1582N20
- SMR000111252
- AKOS000604602
- BDBM50228093
- 2-(4-methoxyphenoxy)-1-morpholinoethanone
- 4-((4-Methoxyphenoxy)acetyl)morpholine
- Morpholine, 4-((4-methoxyphenoxy)acetyl)-
- HMS2480C22
- DTXSID40163906
- Oprea1_630983
-
- Inchi: 1S/C13H17NO4/c1-16-11-2-4-12(5-3-11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
- InChI Key: DLBMNRYKMGJMGK-UHFFFAOYSA-N
- SMILES: O1CCN(C(COC2C=CC(=CC=2)OC)=O)CC1
Computed Properties
- Exact Mass: 251.11581
- Monoisotopic Mass: 251.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 48Ų
Experimental Properties
- PSA: 48
Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)- Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
148183-93-1 (Ethanone,2-(4-methoxyphenoxy)-1-(4-morpholinyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent